![molecular formula C15H17N3O4 B5141817 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, also known as NPEC, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. NPEC is a chromone derivative that has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research.
Mécanisme D'action
The exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents the enzyme from being activated. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor and act as a partial agonist, which can modulate the activity of this receptor.
Biochemical and Physiological Effects:
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and differentiation, the modulation of neurotransmitter release, and the regulation of ion channel activity. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one in scientific research is its versatility, as it can modulate the activity of a variety of enzymes and receptors. However, one limitation is that the exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one. One area of interest is the development of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one analogs that have improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of the potential therapeutic applications of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoethylamine hydrobromide to form 4-{[2-(bromoethyl)amino]methyl}-2H-chromen-2-one. This intermediate is then reacted with pyrrolidine to form 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one.
Applications De Recherche Scientifique
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been used in various scientific studies due to its ability to modulate the activity of a variety of enzymes and receptors. For example, 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
3-nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)16-7-10-17-8-3-4-9-17/h1-2,5-6,16H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWQYFKQPDSZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

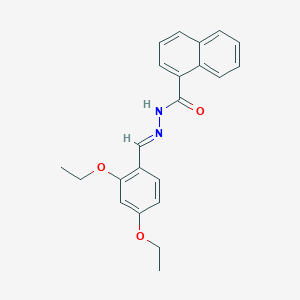
![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
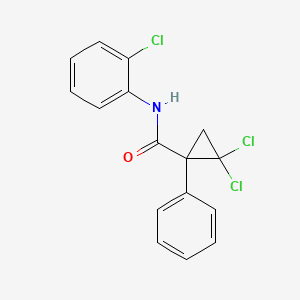
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
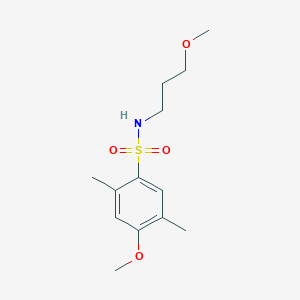
![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)
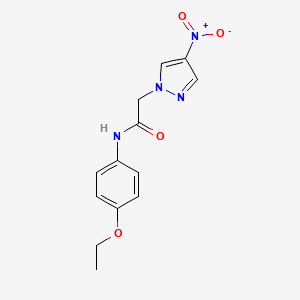
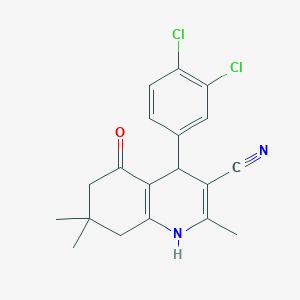
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)